molecular formula C31H44N2O4 B12031226 3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765912-93-4

3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12031226
CAS No.: 765912-93-4
M. Wt: 508.7 g/mol
InChI Key: GEKCPIBKKQULIT-WGPBWIAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The palmitoylcarbohydrazonoyl group is then introduced through a series of reactions involving hydrazine derivatives and palmitoyl chloride under controlled conditions .

Industrial Production Methods

the synthesis generally follows standard organic chemistry protocols involving purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action for 3-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects . The exact pathways and targets are still under investigation, but they are believed to involve hydrazone and ester functionalities .

Comparison with Similar Compounds

Properties

CAS No.

765912-93-4

Molecular Formula

C31H44N2O4

Molecular Weight

508.7 g/mol

IUPAC Name

[3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C31H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-30(34)33-32-25-26-17-16-18-29(24-26)37-31(35)27-20-22-28(36-2)23-21-27/h16-18,20-25H,3-15,19H2,1-2H3,(H,33,34)/b32-25+

InChI Key

GEKCPIBKKQULIT-WGPBWIAQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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